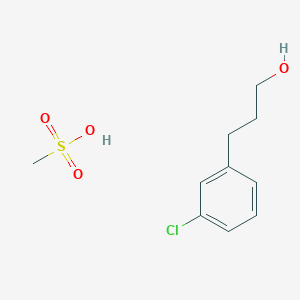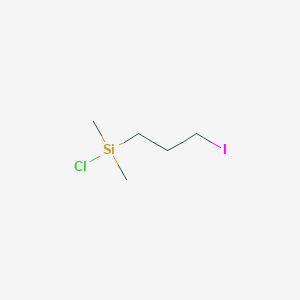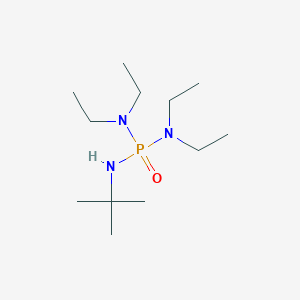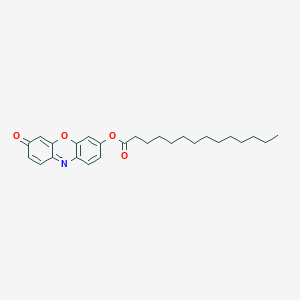
Methyl 3-fluorobenzenecarboximidate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-fluorobenzenecarboximidate;hydrochloride is an organic compound that belongs to the class of carboximidates Carboximidates are esters formed between an imidic acid and an alcohol
Vorbereitungsmethoden
The synthesis of Methyl 3-fluorobenzenecarboximidate;hydrochloride typically involves the Pinner reaction, which is the acid-catalyzed attack of nitriles by alcohols. This reaction proceeds under acidic conditions, forming the imidate as its hydrochloride salt . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Methyl 3-fluorobenzenecarboximidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding esters.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-fluorobenzenecarboximidate;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-fluorobenzenecarboximidate;hydrochloride involves its role as an electrophile in various chemical reactions. It can react with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-fluorobenzenecarboximidate;hydrochloride can be compared with other carboximidates such as:
- Methyl 3-(trifluoromethyl)benzenecarboximidate hydrochloride
- Methyl 3-chlorobenzenecarboximidate hydrochloride These compounds share similar chemical structures but differ in their substituents, which can affect their reactivity and applications. The presence of different substituents like fluorine, chlorine, or trifluoromethyl groups can influence the compound’s stability, reactivity, and potential uses .
Eigenschaften
CAS-Nummer |
133118-49-7 |
|---|---|
Molekularformel |
C8H9ClFNO |
Molekulargewicht |
189.61 g/mol |
IUPAC-Name |
methyl 3-fluorobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C8H8FNO.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H |
InChI-Schlüssel |
NSFKWJNEGPORNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)C1=CC(=CC=C1)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)


![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)


dimethyl-](/img/structure/B14263596.png)

![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)



